Fmoc-L-Cyclopropylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375783 | |
| Record name | Fmoc-L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212257-18-5 | |
| Record name | Fmoc-L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Integration of Fmoc L Cyclopropylglycine in Advanced Peptide and Peptidomimetic Research
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-cyclopropylglycine serves as a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is central to its application in this methodology.
Advantages of the Fmoc Protecting Group in SPPS
The use of the Fmoc protecting group in SPPS offers several distinct advantages, making it a preferred strategy for many peptide chemists. americanpeptidesociety.orgnih.gov
Mild Deprotection Conditions : The Fmoc group is labile to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgmdpi.com This contrasts with the harsher acidic conditions required for the alternative Boc (tert-butyloxycarbonyl) strategy, thereby minimizing the risk of side reactions and degradation of sensitive peptide sequences. americanpeptidesociety.orggenscript.com
Orthogonality : The Fmoc/tBu (tert-butyl) strategy provides an orthogonal system where the temporary Nα-Fmoc protection can be removed without affecting the acid-labile side-chain protecting groups. aurigeneservices.com This orthogonality is crucial for the synthesis of complex and modified peptides, as it allows for selective deprotection and modification at specific sites. aurigeneservices.comsigmaaldrich.com
Compatibility with Modified Peptides : The mild deprotection conditions of the Fmoc strategy are compatible with a wide range of post-translational modifications (PTMs), such as glycosylation and phosphorylation, which are often unstable under the acidic conditions of Boc-SPPS. nih.gov
Automation and Monitoring : The release of the fluorenyl group during deprotection results in a strong UV absorbance, which can be used to monitor the progress of the synthesis in real-time, making it highly suitable for automated peptide synthesizers. nih.govaltabioscience.com
| Feature | Advantage of Fmoc Protecting Group |
| Deprotection | Mild basic conditions (e.g., piperidine in DMF) americanpeptidesociety.orgmdpi.com |
| Selectivity | Orthogonal to acid-labile side-chain protecting groups aurigeneservices.com |
| Compatibility | Suitable for synthesizing peptides with sensitive modifications nih.gov |
| Automation | UV absorbance of by-product allows for reaction monitoring nih.govaltabioscience.com |
Strategies for Incorporation into Cyclic Peptides and Cyclodepsipeptides
The incorporation of this compound into cyclic peptides and cyclodepsipeptides introduces conformational constraints that can enhance biological activity and stability. cam.ac.uk Cyclodepsipeptides are a class of cyclic peptides where at least one amide bond is replaced by an ester linkage. nih.gov
The synthesis of these complex structures often involves a solid-phase approach. For instance, in the synthesis of head-to-side-chain cyclodepsipeptides, the linear peptide chain is assembled on a resin, followed by an on-resin cyclization step. nih.govfrontiersin.org The choice of resin and linker is critical. For example, a safety-catch linker like Fmoc-MeDbz/MeNbz-resin has been explored for the synthesis of Tyr-cyclodepsipeptides, where cyclization is achieved through a cyclative cleavage from the resin. frontiersin.org
Minimizing Side Reactions and Ensuring Purity in Fmoc SPPS
While Fmoc-SPPS is a robust method, several side reactions can occur, impacting the purity and yield of the final peptide. iris-biotech.degyrosproteintechnologies.com Understanding and mitigating these side reactions is crucial, especially when incorporating unusual amino acids like cyclopropylglycine.
A primary concern is aspartimide formation , which is particularly prevalent in sequences containing aspartic acid. nih.goviris-biotech.de This side reaction can lead to a mixture of by-products, including α- and β-aspartyl peptides and piperidide adducts, which are often difficult to separate from the target peptide. nih.govpeptide.com Strategies to minimize aspartimide formation include:
Using bulky side-chain protecting groups for aspartate. iris-biotech.de
Adding HOBt to the piperidine deprotection solution. peptide.com
Employing specialized protecting groups like 2-phenylisopropyl (2-PhiPr) for the aspartic acid side chain, which offers significant protection against this side reaction. sigmaaldrich.com
Another potential issue is aggregation of the growing peptide chain on the resin, which can lead to incomplete coupling and deprotection steps. peptide.com This is more common with hydrophobic sequences. Measures to overcome aggregation include:
Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts. peptide.com
Increasing the coupling temperature or using microwave irradiation. peptide.com
Finally, racemization during amino acid activation and coupling can compromise the stereochemical integrity of the peptide. nih.gov The use of urethane-based protecting groups like Fmoc helps to suppress racemization. nih.gov
Careful selection of reagents, protecting groups, and reaction conditions is essential to minimize these side reactions and ensure the synthesis of high-purity peptides containing this compound. nih.gov
Design and Synthesis of Conformationally Constrained Peptides
The design and synthesis of conformationally constrained peptides are a major focus in medicinal chemistry, aiming to develop potent and selective therapeutic agents. nih.govmdpi.com The incorporation of unique structural motifs, such as the cyclopropyl (B3062369) group from this compound, is a key strategy in achieving this goal. rsc.orgresearchgate.net
Impact of Cyclopropyl Moiety on Peptide Conformation and Rigidity
The cyclopropyl group is a small, rigid ring system with unique electronic properties, including an enhanced π-character. rsc.org When incorporated into a peptide backbone, the cyclopropyl moiety significantly restricts the conformational freedom of the peptide chain. rsc.orgresearchgate.net
This conformational rigidity offers several advantages:
Entropically Favorable Binding : By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to increased potency. rsc.org
Increased Metabolic Stability : The constrained structure can make the peptide less susceptible to proteolytic degradation. rsc.org
Improved Pharmacokinetic Properties : The introduction of the cyclopropyl group can influence properties such as membrane permeability. rsc.org
The cyclopropyl group can participate in specific non-covalent interactions, such as C–H···π and hydrophobic interactions, which can further stabilize the peptide's conformation and its binding to a receptor. rsc.org
| Property | Impact of Cyclopropyl Moiety |
| Conformational Freedom | Significantly restricted rsc.orgresearchgate.net |
| Binding Affinity | Potentially increased due to favorable entropy rsc.org |
| Metabolic Stability | Enhanced resistance to proteolysis rsc.org |
| Interactions | Can engage in hydrophobic and C–H···π interactions rsc.org |
Conformational Studies of Cyclopropylglycine-Containing Peptides
Understanding the precise conformational effects of incorporating cyclopropylglycine into peptides requires detailed structural analysis. In the biosynthesis of some ribosomally synthesized and post-translationally modified peptides (RiPPs), enzymes have been shown to form cyclopropylglycine residues, highlighting their natural occurrence and functional importance. nih.govnih.gov
Studies on synthetic peptides containing cyclopropylglycine have provided insights into its conformational influence. For example, in a study of formyl tripeptides, the presence of a cyclopropyl group was shown to induce a higher percentage of the E conformation about the formamide (B127407) functionality compared to an isopropyl group. nih.gov This difference in conformational preference was linked to the biological activity of the peptides. nih.gov
Application in α,α-Dialkylated Glycine (B1666218) Peptides
The incorporation of α,α-dialkylated α-amino acids into peptides is a strategy employed to influence their secondary structure and stability. nih.gov While α-aminoisobutyric acid (Aib), a well-studied α,α-dialkylated residue, is known to favor helical conformations, other bulkier α,α-dialkylated amino acids can promote more extended backbone structures. nih.gov Recent studies have demonstrated that the strategic placement of bulky α,α-dialkylated amino acids, such as diisobutylglycine and dibenzylglycine, into β-strands can inhibit the formation of amyloid fibrils, which are associated with neurodegenerative diseases. nih.gov
| Peptide Sequence | α,α-Dialkylated Residue | Observed Conformation | Reference |
| Peptide 1b | Diethylglycine (Deg) | β-hairpin | nih.gov |
| Peptide 2b | Di-n-propylglycine (Dpng) | β-hairpin | nih.gov |
| Peptide 3b | Di-n-butylglycine (Dbng) | β-hairpin | nih.gov |
| Peptide 4b | Diisobutylglycine (Dibg) | β-hairpin | nih.gov |
Development of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved drug-like properties. The incorporation of unnatural amino acids like cyclopropylglycine is a key strategy in the development of peptidomimetics. google.comscirp.org
The cyclopropylglycine moiety provides a chiral center, which is a crucial feature in many drug molecules as different enantiomers can have vastly different biological activities. mdpi.comwikipedia.orgnih.gov The specific three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration (designated as R or S), can significantly influence its interaction with biological targets such as enzymes and receptors. wikipedia.orgnih.gov (S)-cyclopropylglycine, for instance, is a valuable chiral building block for the synthesis of various preclinical and clinical drug candidates. mdpi.com The rigid cyclopropyl ring also acts as a conformational constraint, which can help to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity.
| Property | Description | Significance in Drug Design |
| Chirality | The property of a molecule being non-superimposable on its mirror image. wikipedia.org | Enantiomers can have different pharmacological and toxicological profiles. wikipedia.org |
| Chiral Center | An atom in a molecule that is bonded to four different groups, leading to chirality. nih.gov | Determines the specific 3D arrangement and biological activity. nih.gov |
| Conformational Rigidity | The restricted rotation around chemical bonds due to structural features like rings. | Can lead to higher binding affinity and selectivity for the target. |
A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, which leads to a short plasma half-life. scirp.orgnih.govmdpi.com The incorporation of unnatural amino acids like cyclopropylglycine can enhance the proteolytic stability of peptides. google.comscirp.org The cyclopropyl group can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby slowing down the rate of degradation.
Furthermore, modifications such as cyclization are known to improve the stability of peptides against proteolysis. scirp.orgnih.gov While not a direct function of this compound itself, its incorporation can be a key step in the synthesis of cyclic peptides, which often exhibit improved pharmacokinetic profiles compared to their linear counterparts. nih.gov
Biological and Biomedical Research Applications of Fmoc L Cyclopropylglycine Containing Compounds
Drug Design and Development
Fmoc-L-cyclopropylglycine is a specialized amino acid derivative that serves as a crucial building block in peptide synthesis and drug development. chemimpex.com Its structure incorporates a cyclopropyl (B3062369) side chain, which provides distinct steric and electronic characteristics, making it a valuable component in the design of bioactive peptides. chemimpex.com The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its stable incorporation into peptide chains during solid-phase synthesis. chemimpex.comfrontiersin.org Researchers leverage these unique properties in medicinal chemistry and biochemistry to create peptide-based therapeutics with potentially enhanced efficacy and selectivity. chemimpex.com
The unique structure of this compound makes it a significant tool in the field of neuropharmacology, where it aids in the development of compounds with improved receptor binding properties. chemimpex.com The conformational rigidity imparted by the cyclopropyl group can lead to more selective interactions with specific receptor subtypes in the central nervous system.
Glycine (B1666218) and glutamate (B1630785) are pivotal amino acid neurotransmitters in the central nervous system (CNS). nih.gov Glycine acts as a major inhibitory neurotransmitter and also as a co-agonist with glutamate at excitatory N-methyl-D-aspartate (NMDA) receptors. nih.gov The modulation of these neurotransmitter systems is a key strategy in developing treatments for various neurological and neurodegenerative disorders. mdpi.com By incorporating this compound into peptide structures, researchers can design molecules that interact with these systems. The constrained analogue can influence the peptide's conformation, potentially leading to more precise modulation of neurotransmitter release or receptor interaction. nih.govgwu.edu
Excessive activation of the NMDA receptor, a subtype of glutamate receptors, is implicated in the development of various neuropathological conditions, including neurodegenerative disorders. koreascience.kr This has driven intensive efforts to develop selective NMDA receptor antagonists for their neuroprotective potential. koreascience.kr Conformationally restricted analogues of glutamate, such as those containing a cyclopropyl ring, have been investigated for their activity at glutamate receptors. nih.govnih.gov For instance, certain isomers of L-α-(carboxycyclopropyl)-glycine (L-CCG), a related compound, have shown potent activity at NMDA-type receptors. nih.gov The use of this compound allows for the synthesis of peptides that can act as antagonists at these receptors, with the rigid structure helping to define the specific conformation required for binding and blocking the receptor, a key strategy in structure-based drug design. youtube.com
| Related Cyclopropyl Analogue | Receptor Interaction | Observed Effect |
| L-CCG-I (2S,3S,4S isomer) | mGluR1, mGluR2 | Agonist activity, potent at mGluR2. nih.gov |
| L-CCG-II (2S,3R,4R isomer) | mGluR1 | Agonist activity. nih.gov |
| L-CCG-IV (2S,3R,4S isomer) | NMDA Receptor | Potent depolarizing activity, blocked by NMDA antagonists. nih.gov |
This compound can be utilized in bioconjugation techniques, which involve attaching drugs or imaging agents to biomolecules. chemimpex.com This process can enhance the therapeutic efficacy of a drug by directing it to a specific site, forming the basis of targeted drug delivery systems. chemimpex.commdpi.com Incorporating this unique amino acid into a peptide sequence can improve its stability and interaction with a target, which is crucial for peptide-based targeted therapies. These systems are designed to increase the concentration of a therapeutic agent in tumor tissues while minimizing exposure to normal cells, thereby reducing side effects. mdpi.com
The cyclopropyl group of this compound introduces conformational constraints into peptide chains. This rigidity can be highly advantageous in drug design, as it can lock the peptide into a bioactive conformation that is optimal for binding to a specific biological target, such as a receptor or enzyme. This can lead to the development of novel pharmaceuticals with enhanced bioactivity and stability compared to more flexible peptide analogues. chemimpex.com The development of cyclic peptides, which often exhibit greater stability, is one area where this compound serves as a valuable building block. chemimpex.com
Serine proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, including inflammation, coagulation, and cancer. nih.govscienceopen.com Consequently, they are attractive targets for therapeutic intervention. scienceopen.com The development of potent and selective inhibitors for these enzymes is an active area of research. scienceopen.com Many of these inhibitors are peptide-based molecules synthesized using solid-phase methods that employ Fmoc-protected amino acids. frontiersin.orgnih.gov The incorporation of non-standard amino acids like L-cyclopropylglycine can be used to fine-tune the specificity and potency of these inhibitors. researchgate.net By introducing a rigid cyclopropyl group near the active site-binding region of the peptide inhibitor, it is possible to enhance its interaction with the target protease, potentially leading to more effective and selective enzyme inhibition.
| Enzyme Class | Therapeutic Relevance | Role of Peptide-Based Inhibitors |
| Serine Proteases (e.g., Trypsin, Elastase) | Inflammation, Cancer, Cardiovascular Disease. scienceopen.com | Modulate enzyme activity to control pathological processes. scienceopen.com |
| Trypsin-like Proteases (TLPs) | Wound healing, Tumor invasion, Fibrinolysis. frontiersin.org | Irreversible inhibition for activity-based profiling and therapeutic applications. frontiersin.org |
| Cathepsin C | Activation of multiple serine proteases in inflammatory diseases. researchgate.net | Blockade of downstream protease activation. researchgate.net |
Macrocyclic Ghrelin Receptor Agonists
Ghrelin is a peptide hormone that stimulates food intake and growth hormone release through the G-protein coupled receptor GHS-R1a. The development of agonists for this receptor is a therapeutic strategy for conditions involving gastric hypomotility. This compound is utilized in the synthesis of macrocyclic peptidomimetic ghrelin agonists, where the cyclopropylglycine residue plays a critical role in structural integrity and biological activity. mdpi.com
A prominent example is the clinical candidate Ulimorelin (TZP-101), a potent and selective ghrelin receptor agonist developed for the treatment of postoperative ileus. acs.orgportico.org The development of Ulimorelin involved the optimization of early hits that had poor pharmacokinetic properties. acs.org A key strategy in this optimization was conformational rigidification of the macrocyclic structure. acs.org The incorporation of the L-cyclopropylglycine residue contributes to this rigidity, locking the molecule into a bioactive conformation that is best defined as a nonideal type-I′ β-turn. acs.org This defined structure enhances the binding affinity and efficacy of the compound at the ghrelin receptor. acs.org
Table 1: Research Findings on Ulimorelin (TZP-101)
| Compound | Target | Binding Affinity (Ki) | Agonist Activity (EC50) | Key Structural Feature |
|---|---|---|---|---|
| Ulimorelin (TZP-101) | Human Ghrelin Receptor (GRLN) | 16 nM acs.orgportico.org | 29 nM acs.orgportico.org | Macrocyclic peptidomimetic containing L-Cyclopropylglycine mdpi.com |
Kinesin Spindle Protein Inhibitors
Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. wikipedia.org Its inhibition leads to mitotic arrest and apoptosis, making it an attractive target for cancer chemotherapy. wikipedia.org The design of small-molecule KSP inhibitors often involves scaffolds that can precisely fit into the allosteric binding pocket of the protein.
The L-cyclopropylglycine residue has been identified as a valuable component in the synthesis of certain KSP inhibitors. researchgate.netmdpi.com The compact and rigid nature of the cyclopropyl group can serve as a critical structural element to optimize binding interactions within the target protein. By providing a conformationally restricted anchor, the cyclopropylglycine moiety can enhance the potency and specificity of the inhibitor.
Table 2: Representative Kinesin Spindle Protein (KSP) Inhibitors
| Compound | Mechanism of Action | Note on L-Cyclopropylglycine |
|---|---|---|
| Monastrol | Allosteric inhibitor of KSP (Eg5) wikipedia.org | L-Cyclopropylglycine is utilized as a building block in the development of novel inhibitors in this class to enhance potency. researchgate.net |
| Ispinesib | Potent and selective KSP inhibitor wikipedia.org | The cyclopropyl moiety is a key fragment for synthesizing advanced compounds targeting KSP. researchgate.netmdpi.com |
| Filanesib (ARRY-520) | Selective KSP inhibitor wikipedia.org | The conformational rigidity offered by L-Cyclopropylglycine is a desirable feature in designing next-generation KSP inhibitors. researchgate.net |
TRPA1 Receptor Antagonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel expressed on sensory neurons that acts as a sensor for a wide range of irritants and inflammatory agents. nih.gov It is a key target for the development of novel analgesics to treat various pain conditions. mdpi.com The development of potent and selective TRPA1 antagonists is an active area of research.
L-Cyclopropylglycine is used as a structural component in the design of novel TRPA1 receptor antagonists. researchgate.net The defined three-dimensional structure of the cyclopropyl group can be exploited to achieve specific interactions within the ligand-binding pocket of the TRPA1 channel. nih.gov This can lead to the development of antagonists with improved pharmacological profiles compared to existing compounds.
Table 3: Representative TRPA1 Receptor Antagonists
| Compound | Target | Therapeutic Potential | Note on L-Cyclopropylglycine |
|---|---|---|---|
| HC-030031 | TRPA1 Channel | Attenuation of inflammatory and neuropathic pain nih.gov | L-Cyclopropylglycine is a building block for novel antagonists, providing structural rigidity for optimal receptor binding. researchgate.net |
| A-967079 | TRPA1 Channel | Treatment of pain conditions nih.gov | The unique stereochemistry of the cyclopropyl group is explored in the synthesis of new antagonists to enhance selectivity and potency. researchgate.net |
Iminohydantoin BACE1 Inhibitors
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of the amyloid-β (Aβ) peptide. researchgate.net The design of brain-penetrant BACE1 inhibitors with high potency and selectivity is a major goal in medicinal chemistry. Iminohydantoin-based compounds have emerged as a promising class of BACE1 inhibitors.
Research into the structure-activity relationship (SAR) of these inhibitors has shown that modifications targeting specific pockets of the enzyme's active site, such as the S3 subsite, are critical for potency. researchgate.netdokumen.pub L-cyclopropylglycine has been successfully incorporated as a vital building block in the synthesis of iminohydantoin BACE1 inhibitors. researchgate.net The cyclopropyl group is well-suited to occupy hydrophobic pockets like S3, and its rigid nature helps to correctly orient the rest of the molecule for optimal interaction with the catalytic aspartate residues of the enzyme. researchgate.netresearchgate.net
Table 4: Representative BACE1 Inhibitors and Design Strategy
| Compound Class | Enzyme Sub-pocket Targeted | Role of L-Cyclopropylglycine |
|---|---|---|
| Iminohydantoins | S3 subsite researchgate.netdokumen.pub | The cyclopropyl group serves as an effective S3-pocket-binding element, enhancing inhibitor potency and selectivity. researchgate.net |
| LY2811376 | Active Site | The use of constrained residues like L-Cyclopropylglycine is a key strategy for optimizing binding within the BACE1 active site. researchgate.net |
Protein Engineering and Interaction Studies
Beyond its role in drug development, this compound is a valuable tool in basic research for protein engineering and the study of protein-protein interactions (PPIs). chemimpex.com Its unique structural properties allow researchers to probe and manipulate protein structure and function with high precision.
Modifying Protein Structures for New Functionalities
Protein engineering involves the modification of protein structures to enhance stability or create new functions. chemimpex.com The incorporation of non-natural amino acids is a powerful technique to achieve these goals. This compound is used in SPPS to introduce the Cpg residue at specific sites within a peptide or protein sequence. chemimpex.com
The cyclopropyl side chain imposes significant steric hindrance, which restricts the conformational freedom of the adjacent peptide backbone. chemimpex.com This localized rigidity can be used to:
Stabilize Secondary Structures: By limiting rotation, the Cpg residue can promote and stabilize desired secondary structures, such as α-helices or β-turns, which are often critical for a protein's function. mdpi.com
Enhance Proteolytic Stability: The unnatural structure of the cyclopropyl group can make the peptide bond more resistant to cleavage by proteases, thereby increasing the in-vivo half-life of engineered peptides.
Create Novel Functions: By locking a peptide segment into a specific conformation, researchers can create mimics of protein binding sites or design peptides with entirely new functionalities. chemimpex.commdpi.com
Investigation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and modulating them is a key goal of modern drug discovery. Peptides that mimic the binding interface of a protein can serve as effective inhibitors or probes of PPIs. However, short linear peptides are often too flexible to bind with high affinity.
The use of this compound allows for the synthesis of conformationally constrained peptides that can more faithfully replicate the structure of a binding epitope. chemimpex.com These rigidified peptides act as superior molecular probes for studying PPIs for several reasons: chemimpex.comnih.gov
Reduced Entropy Loss upon Binding: Because the peptide is already "pre-organized" in its bound conformation, less conformational entropy is lost upon binding to its target, leading to higher affinity.
Improved Specificity: A well-defined three-dimensional structure reduces the likelihood of off-target binding.
Probing Binding Requirements: By systematically incorporating Cpg at different positions, researchers can map the conformational requirements for a specific protein-protein interaction, yielding crucial insights into the molecular basis of cellular signaling and recognition. chemimpex.com
Bioconjugation Techniques
This compound is suggested as a valuable component in bioconjugation, a process that involves the chemical linking of two molecules, at least one of which is a biomolecule. The unique structural properties imparted by the cyclopropyl group make it a candidate for facilitating the attachment of therapeutic drugs or diagnostic imaging agents to biomolecules such as proteins or peptides. chemimpex.com This conjugation has the potential to enhance the therapeutic efficacy of the attached molecule. chemimpex.com
The incorporation of unnatural amino acids, like cyclopropylglycine, into proteins can provide bioorthogonal reactive handles for site-specific modifications, which is a key aspect of modern bioconjugation strategies. While the application of this compound in bioconjugation is proposed, detailed scholarly articles demonstrating specific techniques, such as the types of chemical linkages formed or the reaction conditions employed when using this particular compound, are not extensively documented in the available research literature. The broader field of peptide-drug conjugates (PDCs) often utilizes modified amino acids to improve stability and create sites for conjugation, highlighting the potential role for compounds like this compound.
Metabolic Research and Biochemical Assays
The study of this compound and its derivatives extends into metabolic research, particularly in understanding the biosynthesis of unique amino acid structures and the function of the enzymes that produce them.
Research has revealed that L-cyclopropylglycine is a naturally occurring amino acid synthesized from the proteinogenic amino acid, L-valine. This metabolic transformation is a key area of study in understanding the biosynthetic pathways of non-standard amino acids. A significant discovery in this area is the identification of a poly-cyclopropylglycine-containing peptide, where the cyclopropylglycine residues are formed post-translationally from valine residues within a precursor peptide.
This biosynthetic process is catalyzed by a specific enzyme, highlighting a novel pathway in amino acid metabolism. The formation of the cyclopropyl ring involves the creation of a new carbon-carbon bond between the γ-carbons of the valine side chain.
The enzymatic synthesis of L-cyclopropylglycine from L-valine is a subject of detailed biochemical investigation. The key enzyme responsible for this transformation has been identified as a radical S-adenosylmethionine (SAM) enzyme, TvgB, found in the bacterium Halomonas anticariensis.
The study of TvgB's activity has been conducted through a series of in vitro assays and advanced analytical techniques. These studies are crucial for understanding the mechanism of this novel enzymatic reaction and the interactions between the enzyme and its substrate.
Research Findings on the Enzymatic Synthesis of Cyclopropylglycine
| Enzyme | Substrate | Product | Cofactor | Reaction Type |
| TvgB (Radical SAM Enzyme) | L-Valine (within a precursor peptide) | L-Cyclopropylglycine (within the peptide) | S-adenosylmethionine (SAM) | Carbon-carbon bond formation |
Analytical Techniques Used in the Study of TvgB Activity
| Technique | Purpose | Key Findings |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To monitor the progress of the enzymatic reaction and identify the mass of the product. | Confirmed the conversion of the valine-containing precursor peptide to the cyclopropylglycine-containing product peptide. |
| Tandem Mass Spectrometry (MS/MS) | To determine the specific location of the modification within the peptide sequence. | Showed that the modification (formation of the cyclopropyl ring) occurred specifically at the valine residues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise chemical structure of the modified amino acid. | Confirmed the formation of the cyclopropylglycine structure. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | To characterize the iron-sulfur clusters within the TvgB enzyme, which are crucial for its catalytic activity. | Provided insights into the electronic structure and function of the enzyme's active site. |
Biosynthesis and Enzymology of Cyclopropylglycine Formation
Radical S-Adenosylmethionine (rSAM) Enzymes in Cyclopropylglycine Biosynthesis
The biosynthesis of cyclopropylglycine is orchestrated by radical S-Adenosylmethionine (rSAM) enzymes, a vast superfamily of proteins known for catalyzing a wide array of complex and chemically challenging reactions. wikipedia.orgnih.govfrontiersin.org These enzymes utilize S-adenosyl-L-methionine (SAM) in a unique fashion, employing an iron-sulfur cluster to reductively cleave SAM and generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgchemrxiv.org This radical intermediate is a powerful oxidant capable of abstracting a hydrogen atom from an unactivated C-H bond, initiating a cascade of events that leads to the formation of the cyclopropane (B1198618) ring. wikipedia.orgchemrxiv.org
The formation of the cyclopropyl (B3062369) ring in cyclopropylglycine involves a novel carbon-carbon bond formation catalyzed by rSAM enzymes. nih.govacs.org While the precise mechanism can vary depending on the specific enzyme and substrate, a general pathway has been elucidated through biochemical and structural studies. acs.orgnih.gov
The catalytic cycle begins with the reductive cleavage of SAM by the enzyme's [4Fe-4S] cluster, generating the 5'-deoxyadenosyl radical. chemrxiv.orgnih.gov This radical then abstracts a hydrogen atom from a methyl group of a valine or isoleucine residue within the precursor peptide. nih.govacs.orgnih.gov This hydrogen abstraction generates a substrate radical.
In the case of cyclopropylglycine formation from a valine residue, the radical is formed on one of the γ-carbons. nih.gov Subsequent enzymatic steps facilitate the formation of a new carbon-carbon bond between the two γ-carbons of the valine side chain, resulting in the characteristic cyclopropyl ring of cyclopropylglycine. nih.gov A proposed mechanism for the cyclopropyl synthase TigE, which acts on an isoleucine residue, involves hydrogen atom abstraction from the isoleucine-Cβ, followed by a radical combination with an electron from the isoleucine-Cβ-Cγ unsaturated bond and subsequent quenching of the cyclopropyl radical to yield methyl-cyclopropylglycine. acs.org
This intricate process highlights the remarkable ability of rSAM enzymes to control radical reactions with high precision, leading to the formation of a chemically challenging cyclopropane scaffold. acs.org
Two key examples of rSAM enzymes that catalyze the formation of cyclopropylglycine residues in RiPPs are TvgB and TigE. nih.govacs.orgnih.gov These enzymes, also known as cyclopropyl synthases, have been biochemically and structurally characterized, providing valuable insights into their function. acs.orgnih.govdu.edu
TvgB , from Halomonas anticariensis, is involved in the biosynthesis of the TVG peptide, which contains multiple cyclopropylglycine residues. nih.gov TvgB acts on a precursor peptide, TvgA, which is composed of a repeating TVGG motif. nih.gov Structural characterization has confirmed that TvgB catalyzes the formation of a new carbon-carbon bond between the γ-carbons of the valine residues in TvgA to form cyclopropylglycine. nih.gov
TigE , found in the bacterium Paramaledivibacter caminithermalis, is part of the TIG biosynthetic gene cluster and is responsible for modifying the precursor peptide TigB. du.edu TigB has a repeating TIGSVSG motif. du.edu Through a combination of mass spectrometry, isotopic labeling, and NMR spectroscopy, it has been demonstrated that TigE catalyzes the formation of a methyl-cyclopropylglycine (mCPG) from the isoleucine residues within TigB. du.edu Crystallographic studies of TigE have revealed a unique glycine-tyrosine-tryptophan (GYW) motif that is crucial for its catalytic activity and the coordination of its iron-sulfur clusters. acs.orgdu.edu The tyrosine residue within this motif (Tyr339) directly ligates an auxiliary [4Fe-4S] cluster and is essential for the enzyme's function. acs.orgdu.edu
| Enzyme | Organism | Precursor Peptide | Repeating Motif | Substrate Residue | Product |
| TvgB | Halomonas anticariensis | TvgA | TVGG | Valine | Cyclopropylglycine |
| TigE | Paramaledivibacter caminithermalis | TigB | TIGSVSG | Isoleucine | Methyl-cyclopropylglycine |
The catalytic activity of rSAM enzymes, including cyclopropyl synthases, is critically dependent on the presence of iron-sulfur clusters, typically of the [4Fe-4S] type. wikipedia.orgfrontiersin.orgwikipedia.org These clusters are not merely structural components but are intimately involved in the catalytic mechanism. chemrxiv.orgfrontiersin.org
The canonical rSAM domain contains a [4Fe-4S] cluster ligated by a conserved CxxxCxxC motif. wikipedia.orgfrontiersin.orgnih.gov This "radical SAM" cluster is responsible for binding SAM and facilitating its reductive cleavage to generate the 5'-deoxyadenosyl radical. chemrxiv.orgfrontiersin.orgnih.gov The reduced [4Fe-4S]¹⁺ state of the cluster donates an electron to the sulfonium (B1226848) group of SAM, leading to the homolytic cleavage of the C5'-S bond. chemrxiv.org
Many rSAM enzymes, including the SPASM/Twitch subfamily to which some cyclopropyl synthases belong, possess additional auxiliary [4Fe-4S] clusters. wikipedia.orgnih.govacs.org These auxiliary clusters can play various roles, including substrate binding, electron transfer, and catalysis. frontiersin.orgnih.gov In the case of the cyclopropyl synthase TigE, an auxiliary [4Fe-4S] cluster is coordinated in part by a unique tyrosine residue from a GYW motif. acs.orgnih.gov This unusual ligation is essential for the enzyme's activity, suggesting a direct role for this auxiliary cluster in the cyclopropanation reaction. acs.orgnih.gov
| Cluster Type | Ligating Motif | Primary Function |
| Radical SAM [4Fe-4S] Cluster | CxxxCxxC | Binds and reductively cleaves SAM to generate the 5'-deoxyadenosyl radical. |
| Auxiliary [4Fe-4S] Cluster | Varies (e.g., coordinated by a GYW motif in TigE) | Can be involved in substrate binding, electron transfer, and direct catalysis. |
Bioinformatic Approaches for Discovering New RiPP Topologies
The vast amount of genomic data now available has spurred the development of powerful bioinformatic tools to mine for novel biosynthetic gene clusters (BGCs) encoding RiPPs with unique topologies, including those containing cyclopropylglycine. nih.govfrontiersin.orgethz.ch These computational approaches allow for the targeted discovery of new natural products by identifying genes encoding key biosynthetic enzymes and precursor peptides. nih.govnih.gov
Sequence Similarity Network (SSN) analysis is a powerful bioinformatic tool used to visualize and analyze large protein datasets based on their sequence similarity. nih.govplos.org In the context of RiPP discovery, SSNs are used to group related biosynthetic enzymes, such as rSAM proteins, into families and subfamilies. nih.govresearchgate.net By constructing an SSN of rSAM enzymes, researchers can identify clusters of related proteins that may be involved in the biosynthesis of similar or novel RiPPs. nih.gov
This approach has been successfully used to identify new families of putative cyclopropyl synthases. acs.orgnih.gov By creating an SSN of a subfamily of rSAM enzymes known to bind multiple [4Fe-4S] clusters, researchers were able to partition them into numerous clusters. nih.gov Subsequent analysis of the genomic neighborhoods of these clusters led to the identification of the tvg gene cluster and the characterization of TvgB as a cyclopropyl synthase. nih.gov This demonstrates the utility of SSNs in navigating the vast sequence space of rSAM enzymes to uncover new biosynthetic pathways. nih.gov
Once clusters of interesting enzymes are identified through SSN analysis, the generation of genome neighborhood diagrams (GNDs) provides crucial context for predicting their function. nih.govillinois.edu GNDs display the genetic organization of the genes surrounding a query gene, which in the case of RiPPs often includes the precursor peptide, modifying enzymes, transporters, and resistance genes. nih.govillinois.edu
The Enzyme Function Initiative's Genome Neighborhood Tool (EFI-GNT) is a valuable resource for generating GNDs for sequences within an SSN. illinois.edu By examining the genomic neighborhoods of the rSAM enzyme clusters, researchers can identify those that are co-localized with a putative precursor peptide gene, a hallmark of a RiPP biosynthetic gene cluster. nih.gov The characteristics of the precursor peptide, such as the presence of repeating motifs rich in valine or isoleucine, can provide further clues about the potential for cyclopropylglycine formation. acs.orgnih.gov This integrated approach of SSN analysis followed by GND generation has proven to be a highly effective strategy for the discovery of novel RiPP topologies. nih.gov
Analytical Techniques for Fmoc L Cyclopropylglycine and Its Derivatives
Spectroscopic Characterization (e.g., Mass Spectrometry, NMR)
Spectroscopic methods provide detailed information about the molecular structure and composition of Fmoc-L-Cyclopropylglycine.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight and inferring the structure of this compound. The compound's molecular formula is C₂₀H₁₉NO₄, corresponding to a molecular weight of 337.37 g/mol chemimpex.comadvancedchemtech.comiris-biotech.de. In mass spectrometry, this is typically observed as the mass-to-charge ratio (m/z) of its molecular ion.
Electrospray ionization (ESI) is a common soft ionization technique used for Fmoc-amino acids, which often generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ nih.gov.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₀H₁₉NO₄ | chemimpex.comadvancedchemtech.comiris-biotech.de |
| Molecular Weight | 337.37 g/mol | chemimpex.comadvancedchemtech.comiris-biotech.de |
| Common Adducts | [M+H]⁺, [M-H]⁻ | nih.gov |
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion, providing structural confirmation. For Fmoc-derivatized amino acids, a characteristic fragmentation pattern involves the cleavage of the Fmoc group nih.gov. A proposed primary fragmentation pathway for this compound would involve the loss of the fluorenylmethoxycarbonyl group, leading to the formation of specific fragment ions that can be monitored for quantitative analysis, particularly in Multiple Reaction Monitoring (MRM) modes during LC-MS analysis nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the distinct protons in the molecule. This includes signals for the aromatic protons of the fluorenyl group, the methylene (B1212753) and methine protons of the Fmoc linker, the α-proton of the amino acid, and the protons of the cyclopropyl (B3062369) ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (coupling) would reveal adjacent proton relationships.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Signals would be observed for the carboxyl carbon, the carbons of the Fmoc group, the α-carbon, and the carbons of the cyclopropyl side chain. For example, published spectra for the related compound Fmoc-Gly-OH show distinct peaks for the carbonyl, aromatic, and aliphatic carbons, which serves as a reference for interpreting the spectrum of this compound chemicalbook.comhmdb.ca.
Chromatographic Methods (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are the cornerstone for assessing the purity, including chiral purity, of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity of this compound, with commercial standards often specifying a purity of ≥ 97-99% by HPLC jk-sci.comcalpaclab.com. Reversed-phase HPLC (RP-HPLC) is the standard mode of separation.
These separations typically employ a C18 stationary phase with a mobile phase gradient consisting of water and a polar organic solvent, such as acetonitrile (B52724) rsc.org. To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) are commonly used rsc.org. Detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc moiety is a strong chromophore.
Table 2: Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Typical Condition | Source(s) |
| Column | C18 (Reversed-Phase) | rsc.org |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | rsc.org |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | rsc.org |
| Gradient | Increasing percentage of Mobile Phase B over time | rsc.org |
| Detection | UV (e.g., 254 nm or 265 nm) | nih.gov |
| Flow Rate | ~1 mL/min | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry provides a powerful tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. LC-MS, particularly LC-ESI-MS/MS, is highly effective for the analysis of Fmoc-amino acids in complex mixtures nih.gov. This technique allows for the confirmation of both the retention time and the molecular mass (and fragmentation pattern) of the compound, significantly increasing the confidence of identification and quantification ncsu.edu. The use of MRM makes the method highly selective and sensitive, capable of detecting very low quantities of the analyte nih.gov.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 μm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC nih.govamegroups.cn. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are increasingly used for the high-throughput analysis of amino acids, including non-proteinogenic amino acids and their derivatives nih.govuts.edu.au. The principles of separation are similar to HPLC, but the operational pressures are much higher, and the run times can be significantly shorter, often under 15 minutes for a full amino acid profile amegroups.cnyoutube.com.
Q & A
Q. How is Fmoc-L-Cyclopropylglycine incorporated into solid-phase peptide synthesis (SPPS)?
this compound is used in SPPS via iterative deprotection and coupling cycles. The Fmoc group is removed using 20% piperidine in DMF, followed by coupling with activated amino acids (e.g., HBTU/HOBt/DIEA). The cyclopropyl side chain requires careful handling due to potential steric hindrance during coupling . Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve the cyclopropyl moiety .
Q. What analytical methods confirm successful incorporation of this compound in peptides?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 260 nm for Fmoc absorption) and mass spectrometry (MS) are standard. For example, LC-MS can verify molecular weight and detect side products like incomplete deprotection or racemization. Circular dichroism (CD) may also assess conformational impacts of the cyclopropyl group .
Q. How should this compound be stored to maintain stability?
Store at –20°C in a desiccator to prevent hydrolysis of the Fmoc group. Solutions in DMF or DCM should be prepared fresh to avoid degradation. Long-term storage of solid material requires protection from light and moisture .
Advanced Research Questions
Q. How does the cyclopropyl group influence peptide conformation and enzymatic stability?
The cyclopropyl ring introduces rigidity, restricting backbone flexibility and potentially altering secondary structures (e.g., α-helices or β-sheets). In radical SAM enzymes, cyclopropyl-containing peptides are used to probe radical-mediated mechanisms, as seen in studies of SkfB, where cyclopropylglycine was used to trap transient radical intermediates . Stability assays (e.g., protease resistance) should compare cyclopropyl-modified peptides to unmodified analogs.
Q. What strategies optimize coupling efficiency of this compound in sterically hindered sequences?
Use double coupling protocols with excess activated amino acid (3–5 eq.) and extended reaction times (1–2 hours). Microwave-assisted SPPS or coupling additives (e.g., Oxyma Pure) can enhance efficiency. Monitor by Kaiser or chloranil tests for free amine groups .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Solubility varies with solvent polarity. For example, it is sparingly soluble in water but dissolves in DMF, DCM, or THF. Methodological inconsistencies (e.g., temperature, purity) may explain discrepancies. Pre-solubilize in DMF before adding to aqueous buffers for biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
